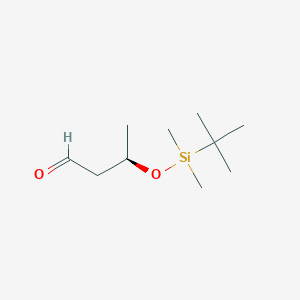
(R)-3-((tert-Butyldimethylsilyl)oxy)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(tert-Butyldimethylsiloxy)butanal is an organic compound that features a tert-butyldimethylsiloxy group attached to a butanal backbone. This compound is of interest in organic synthesis due to its unique structural properties, which make it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butyldimethylsiloxy)butanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether. The aldehyde functionality is then introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of ®-3-(tert-Butyldimethylsiloxy)butanal may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butyldimethylsiloxy group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(tert-Butyldimethylsiloxy)butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsiloxy group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Acidic or basic conditions for desilylation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Hydroxyl compounds
Aplicaciones Científicas De Investigación
®-3-(tert-Butyldimethylsiloxy)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of ®-3-(tert-Butyldimethylsiloxy)butanal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be selectively removed under specific conditions to reveal a hydroxyl group. These properties make it a valuable intermediate in multi-step synthetic processes.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(tert-Butyldimethylsiloxy)butanol: Similar structure but with a hydroxyl group instead of an aldehyde.
®-3-(tert-Butyldimethylsiloxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
®-3-(tert-Butyldimethylsiloxy)butylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
®-3-(tert-Butyldimethylsiloxy)butanal is unique due to its combination of an aldehyde and a silyl ether group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate in organic synthesis, particularly in the development of complex molecules.
Propiedades
Número CAS |
72150-39-1 |
|---|---|
Fórmula molecular |
C10H22O2Si |
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
(3R)-3-[tert-butyl(dimethyl)silyl]oxybutanal |
InChI |
InChI=1S/C10H22O2Si/c1-9(7-8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3/t9-/m1/s1 |
Clave InChI |
AFIKGLAMEXCVAN-SECBINFHSA-N |
SMILES isomérico |
C[C@H](CC=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(CC=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















